molecular formula C21H19FN2O7S B2652529 Ethyl 1-(4-fluorophenyl)-4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899959-09-2

Ethyl 1-(4-fluorophenyl)-4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2652529
CAS No.: 899959-09-2
M. Wt: 462.45
InChI Key: ZRZHFRXHJWESAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(4-fluorophenyl)-4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a fluorophenyl group at the 1-position and a sulfonate ester substituent at the 4-position. The sulfonate group, derived from 2-methoxy-5-methylphenylsulfonic acid, distinguishes it from simpler pyridazine analogs.

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-4-(2-methoxy-5-methylphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O7S/c1-4-30-21(26)20-17(12-19(25)24(23-20)15-8-6-14(22)7-9-15)31-32(27,28)18-11-13(2)5-10-16(18)29-3/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZHFRXHJWESAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=CC(=C2)C)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(4-fluorophenyl)-4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its antimicrobial properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyridazine core : This heterocyclic ring is known for its diverse biological activities.
  • Fluorophenyl and methoxy-substituted phenyl groups : These substitutions can enhance lipophilicity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be notably low, indicating strong antimicrobial properties.

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/mL)MBC (µg/mL)Mechanism of Action
Staphylococcus aureus0.52Inhibition of cell wall synthesis
Escherichia coli1.04Disruption of membrane integrity
Pseudomonas aeruginosa2.08Inhibition of protein synthesis

The mechanism by which this compound exerts its antimicrobial effects involves:

  • Inhibition of cell wall synthesis : Similar to beta-lactams, it interferes with the peptidoglycan layer formation in bacterial cells.
  • Membrane disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the substituents on the pyridazine ring significantly affect biological activity. For instance:

  • Fluorine substitution on the phenyl group enhances antibacterial potency due to increased electron-withdrawing effects, which may improve binding affinity to bacterial targets.
  • Methoxy groups contribute to better solubility and bioavailability.

Case Studies

In a comparative study, various derivatives of similar compounds were synthesized and tested for their antimicrobial activities. For example, derivatives with varying alkyl chain lengths exhibited different levels of activity, suggesting that hydrophobicity plays a critical role in their effectiveness.

Table 2: Comparative Study of Derivatives

CompoundStructure VariationMIC (µg/mL)
Compound AEthyl group replaced with propyl1.5
Compound BNo fluorine substitution3.0
Compound CAdditional methoxy group0.8

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The target compound shares a pyridazine core with derivatives reported in , which feature ethyl ester groups, cyano substituents, and diverse aryl rings. Key differences lie in the substituents at the 4-position and the aryl group at the 1-position.

Table 1: Comparison of Pyridazine Derivatives

Compound Name 1-Position Substituent 4-Position Substituent Yield (%) Melting Point (°C) Biological Activity (if reported)
Target Compound 4-Fluorophenyl (2-Methoxy-5-MePh)SO₃⁻ N/A N/A Not reported
Ethyl 1-(3-Chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12b) 3-Chlorophenyl Methyl 63 109–110 Adenosine A1 receptor modulation
Ethyl 1-(4-Methoxyphenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12e) 4-Methoxyphenyl Methyl 81 164.0–164.5 Adenosine A1 receptor modulation
Ethyl 1-(4-Fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate () 4-Fluorophenyl Methoxy N/A N/A Medicinal use (unspecified)

Key Observations:

  • Substituent Impact on Yield: The target compound’s sulfonate group may reduce synthetic yield compared to methyl or methoxy analogs due to steric and electronic challenges during sulfonation. For example, compound 12g (4-trifluoromethylphenyl) has a yield of 40%, suggesting bulky substituents lower efficiency .
  • Melting Points: Sulfonate esters typically exhibit higher melting points than methyl or methoxy groups due to increased polarity. However, the target compound’s melting point is unreported. Compound 12d (4-hydroxyphenyl, 95% yield) melts at 220–223°C, indicating hydroxyl groups enhance crystallinity .
  • Biological Relevance: highlights adenosine A1 receptor modulation in analogs with methyl/cyano substituents. The target’s sulfonate group may alter binding affinity or solubility, but this remains unverified .
Functional Group Comparisons
  • Sulfonate vs. This could enhance solubility or target engagement in medicinal applications .
  • Fluorophenyl vs. Other Aryl Groups: The 4-fluorophenyl group (common in the target and ) may improve metabolic stability compared to chlorophenyl or nitrophenyl groups in , as fluorine often reduces oxidative degradation .

Research Findings and Limitations

  • Synthetic Challenges: Sulfonate ester formation typically requires harsh conditions (e.g., sulfonic acid chlorides), which may explain the absence of yield data for the target compound. In contrast, methyl or cyano groups in are introduced via milder alkylation/cyanation .
  • Pharmacological Data Gap: While associates similar compounds with adenosine receptor modulation, the target’s sulfonate group may shift activity toward other targets (e.g., kinases or proteases). Experimental validation is needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.